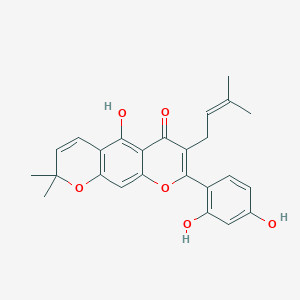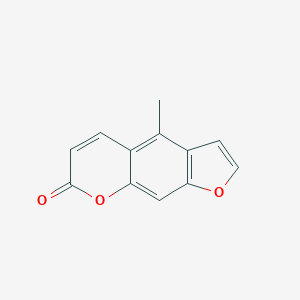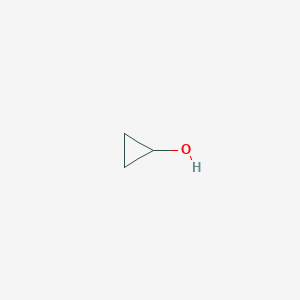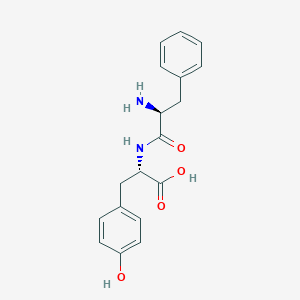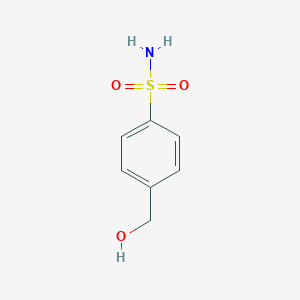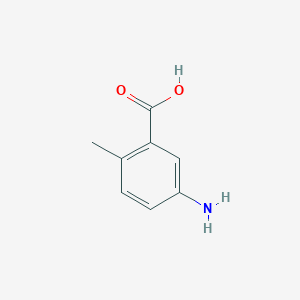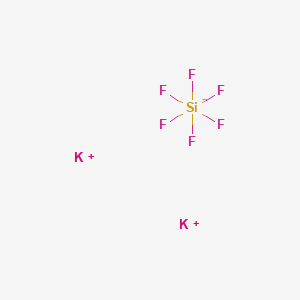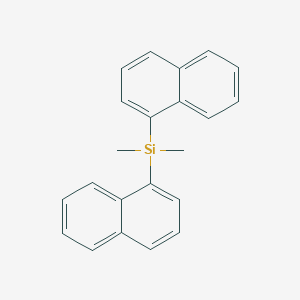
Dimethyl(dinaphthalen-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(dinaphthalen-1-yl)silane, also known as DMDNS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DMDNS is a silane derivative that contains two naphthalene rings attached to a silicon atom. The compound has been used in various scientific research applications, including as a reagent in organic synthesis and as a precursor for the preparation of novel materials.
Mecanismo De Acción
The mechanism of action of Dimethyl(dinaphthalen-1-yl)silane is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic centers in the substrate. The silicon atom in Dimethyl(dinaphthalen-1-yl)silane is highly reactive and can form covalent bonds with other atoms, making it a useful reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dimethyl(dinaphthalen-1-yl)silane. However, studies have shown that the compound is relatively non-toxic and has low acute toxicity. Dimethyl(dinaphthalen-1-yl)silane is not known to have any significant effects on the environment or human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethyl(dinaphthalen-1-yl)silane is its high reactivity, which makes it a useful reagent in organic synthesis. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Dimethyl(dinaphthalen-1-yl)silane is its sensitivity to moisture and air, which can lead to degradation of the compound. Additionally, the compound is highly reactive and requires careful handling to prevent accidents and ensure safe use in the laboratory.
Direcciones Futuras
There are several future directions for the use of Dimethyl(dinaphthalen-1-yl)silane in scientific research. One potential area of research is the use of Dimethyl(dinaphthalen-1-yl)silane as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers. Another area of research is the use of Dimethyl(dinaphthalen-1-yl)silane in the synthesis of new organic compounds with unique properties and applications. Finally, further studies are needed to better understand the mechanism of action of Dimethyl(dinaphthalen-1-yl)silane and its potential applications in various fields of chemistry and materials science.
Métodos De Síntesis
The synthesis of Dimethyl(dinaphthalen-1-yl)silane involves the reaction of naphthalene with chlorodimethylsilane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactivity of the starting materials. The yield of the reaction can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
Dimethyl(dinaphthalen-1-yl)silane has been used in various scientific research applications, including as a reagent in organic synthesis. The compound has been used to synthesize a range of organic compounds, including heterocyclic compounds, aromatic compounds, and organosilicon compounds. Dimethyl(dinaphthalen-1-yl)silane has also been used as a precursor for the preparation of novel materials, including silicon-based polymers and dendrimers.
Propiedades
Número CAS |
18753-19-0 |
|---|---|
Nombre del producto |
Dimethyl(dinaphthalen-1-yl)silane |
Fórmula molecular |
C22H20Si |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
dimethyl(dinaphthalen-1-yl)silane |
InChI |
InChI=1S/C22H20Si/c1-23(2,21-15-7-11-17-9-3-5-13-19(17)21)22-16-8-12-18-10-4-6-14-20(18)22/h3-16H,1-2H3 |
Clave InChI |
SHCZBMYTPGCRGJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C[Si](C)(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Otros números CAS |
18753-19-0 |
Sinónimos |
Silane,dimethyl-di-1-naphthalenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



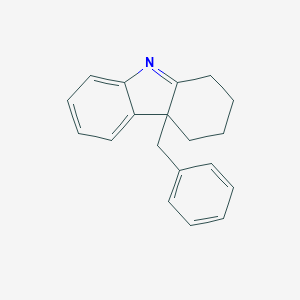
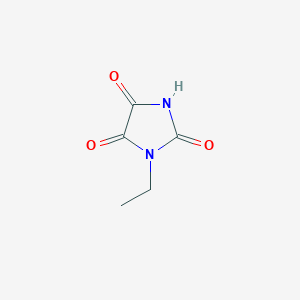
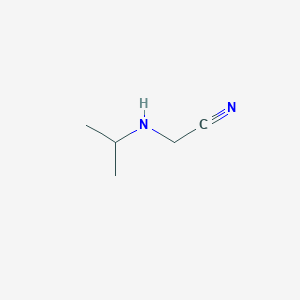
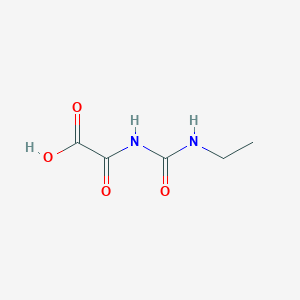

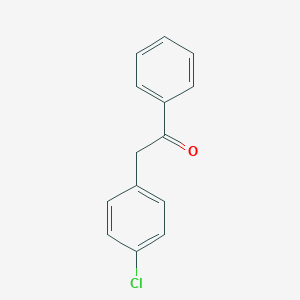
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
